molecular formula C20H21F2N5OS B12141340 2-{4-amino-5-[4-(tert-butyl)phenyl](1,2,4-triazol-3-ylthio)}-N-(2,4-difluoroph enyl)acetamide

2-{4-amino-5-[4-(tert-butyl)phenyl](1,2,4-triazol-3-ylthio)}-N-(2,4-difluoroph enyl)acetamide

Cat. No.: B12141340
M. Wt: 417.5 g/mol
InChI Key: ZRIQWANSNOJHRL-UHFFFAOYSA-N
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Description

2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4-difluorophenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, a tert-butyl group, and difluorophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the tert-butyl and difluorophenyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4-difluorophenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound shares structural similarities with the tert-butyl and phenyl groups.

    Other triazole derivatives: Compounds with similar triazole rings may exhibit comparable chemical properties and reactivity.

Uniqueness

2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4-difluorophenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H21F2N5OS

Molecular Weight

417.5 g/mol

IUPAC Name

2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C20H21F2N5OS/c1-20(2,3)13-6-4-12(5-7-13)18-25-26-19(27(18)23)29-11-17(28)24-16-9-8-14(21)10-15(16)22/h4-10H,11,23H2,1-3H3,(H,24,28)

InChI Key

ZRIQWANSNOJHRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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